molecular formula C14H18N2O2 B8791939 CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE CAS No. 1141669-43-3

CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE

Cat. No.: B8791939
CAS No.: 1141669-43-3
M. Wt: 246.30 g/mol
InChI Key: OQLOYGBBFHCQCX-UHFFFAOYSA-N
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Description

CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing atoms of at least two different elements as members of its ring(s). The specific structure of this compound includes a pyrrole ring fused with a hexahydropyrrolo ring, making it a unique and interesting compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE typically involves the condensation of benzylamine with a suitable pyrrole precursor under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with benzylamine in the presence of a catalytic amount of iron (III) chloride in water . This reaction proceeds under mild conditions and yields the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted pyrroles or benzyl derivatives.

Scientific Research Applications

CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing bacterial virulence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE is unique due to its specific ring structure and the presence of a benzyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

1141669-43-3

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-15-7-13(12)9-16/h1-5,12-13,15H,6-10H2

InChI Key

OQLOYGBBFHCQCX-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl tert-butyl tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H, 3H)-dicarboxylate (40 mmol; from step (a) above) was dissolved in ethyl acetate. Ethyl acetate saturated with HCl (g) (500 mL) was added at 0° C. and stirred while reaching room temperature. The solvent was evaporated and the product was dissolved in CH3CN. K2CO3 (4 eq.) and water (2 mL) were added. The mixture was stirred for 2 h, before being filtered and evaporated to give 8 g (82%) of the subtitle compound which was used without further purification in the next step.
Name
Benzyl tert-butyl tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H, 3H)-dicarboxylate
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

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